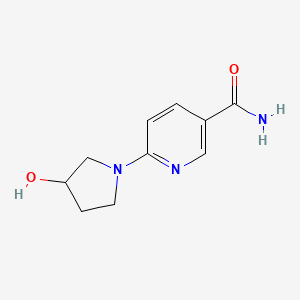
6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a hydroxypyrrolidine group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Hydroxypyrrolidine Group: The hydroxypyrrolidine group can be introduced via nucleophilic substitution reactions. For example, 3-hydroxypyrrolidine can be reacted with a suitable pyridine derivative under basic conditions to form the desired product.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity and ability to interact with molecular targets.
Biological Studies: It is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: It is used as a tool compound to study various biochemical pathways and processes.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyrrolidine group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. The carboxamide group can also form hydrogen bonds, enhancing the binding affinity and specificity of the compound.
属性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-10(15)7-1-2-9(12-5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2,(H2,11,15) |
InChI 键 |
CKIYXJVVTFIGNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1O)C2=NC=C(C=C2)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

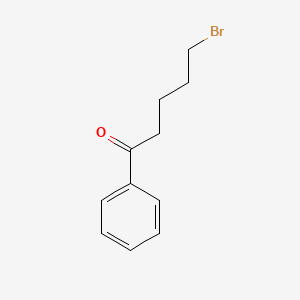
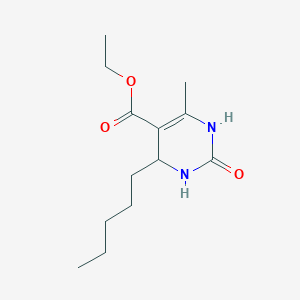
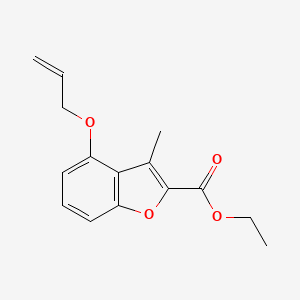
![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)
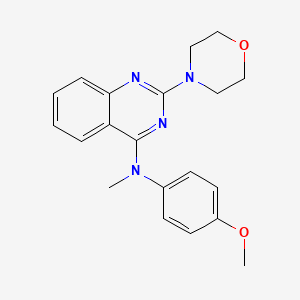
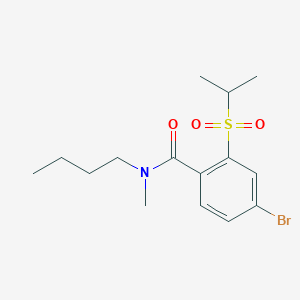
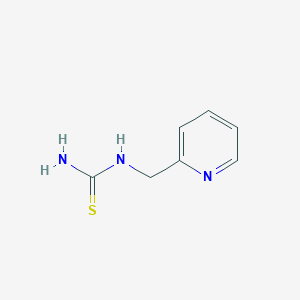

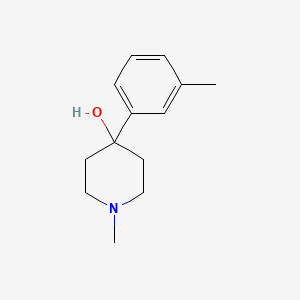
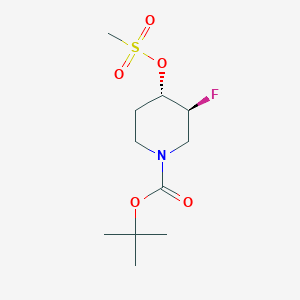
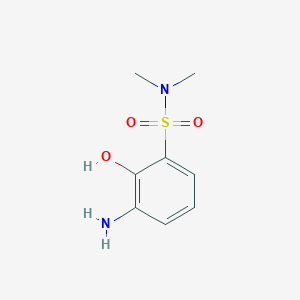
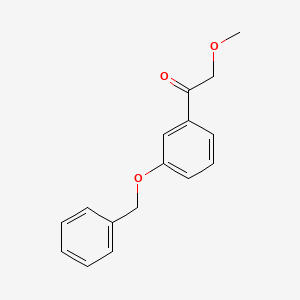
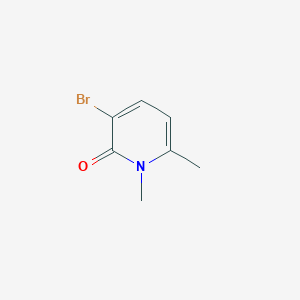
![9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane](/img/structure/B8713307.png)
